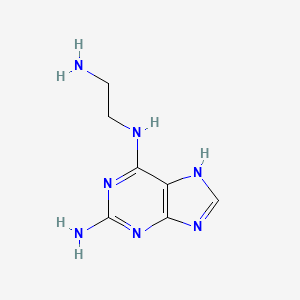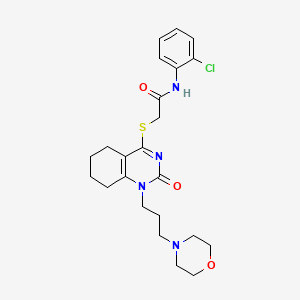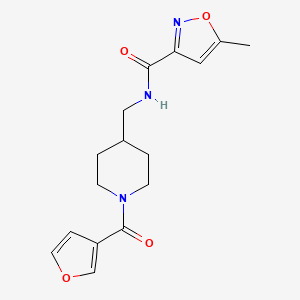![molecular formula C32H28N2O6 B3019268 N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) CAS No. 477556-81-3](/img/structure/B3019268.png)
N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various spectroscopic techniques for characterization. In the case of the compound N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, it was synthesized through a reaction between 3-nitrobenzoyl phosphoramidic dichloride and tert-butyl amine. The resulting product was characterized using multinuclear NMR ((1)H, (13)C, and (31)P) and FTIR spectroscopy, which are standard techniques for determining the structure of organic compounds .
Molecular Structure Analysis
The molecular structure and conformational properties of synthesized compounds can be elucidated using single-crystal X-ray diffraction. This technique provides detailed information about the arrangement of atoms within a crystal and can reveal the presence of any disorder within the structure. For instance, the crystal structure of the synthesized N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide showed three symmetry-independent disordered molecules forming a centrosymmetric hexameric chain. The disorder was attributed to the rotation of the tert-butyl groups around the C-N bonds .
Chemical Reactions Analysis
The chemical reactivity of a compound can be inferred from its functional groups and molecular structure. In the case of the synthesized carbacylamidophosphate, the presence of N-H groups allows for the formation of intermolecular hydrogen bonds with O=P and O=C groups, contributing to the stability of the hexameric chain structure . Similarly, the synthesis of N(3),N(11)-bis(2-hydroxyethyl)-14-aryl-14H-dibenzo[a,j]xanthenes-3,11-dicarboxamide involves the formation of carboxamide derivatives, which are known for their potential biological activities, including anticancer properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of tert-butyl groups in the carbacylamidophosphate compound may affect its solubility and melting point due to steric hindrance . The carboxamide derivatives synthesized in the second study were evaluated for their antitumor activities, and some showed significant cytotoxicity against various cancer cell lines, with IC(50) values in the micromolar to submicromolar range. This suggests that the physical and chemical properties of these compounds enable them to interact effectively with biological targets .
Relevant Case Studies
The anticancer activity of the synthesized carboxamide derivatives was assessed through in vitro assays against multiple cancer cell lines, including human hepatocellular carcinoma and acute promyelocytic leukemia cells. Compounds 6c and 6e exhibited potent inhibition of NB4 cancer cells, with IC(50) values lower than that of the positive control arsenic trioxide (As2O3). Additionally, flow cytometric analysis indicated that some compounds might induce apoptosis in tumor cells, which is a desirable mechanism of action for anticancer drugs .
Propriétés
IUPAC Name |
N-[4-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-3-methylphenyl]-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O6/c1-19-15-21(3-7-25(19)33-31(35)23-5-9-27-29(17-23)39-13-11-37-27)22-4-8-26(20(2)16-22)34-32(36)24-6-10-28-30(18-24)40-14-12-38-28/h3-10,15-18H,11-14H2,1-2H3,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQOWZCITWBJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C)NC(=O)C5=CC6=C(C=C5)OCCO6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

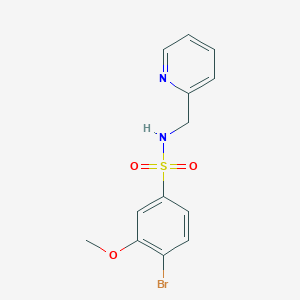
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B3019189.png)

![1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3019192.png)
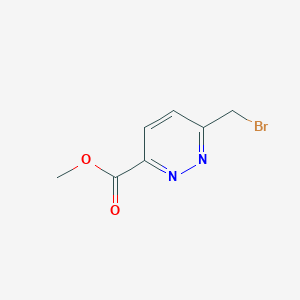
![N-(4-acetylphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3019194.png)
![2-(4-methoxyphenyl)-7-[(4-methylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3019195.png)
![Ethyl 4-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3019196.png)
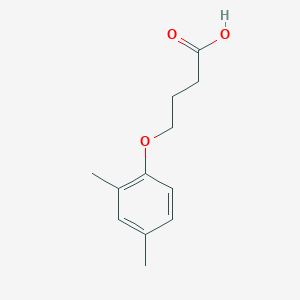

![5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3019202.png)
